molecular formula C14H12N2O2 B1624604 (2-Aminoethyl)naphthalimide CAS No. 162265-51-2

(2-Aminoethyl)naphthalimide

Cat. No.: B1624604
CAS No.: 162265-51-2
M. Wt: 240.26 g/mol
InChI Key: SEWZPYPLFLUCCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Aminoethyl)naphthalimide is a derivative of 1,8-naphthalimide, a compound known for its unique photophysical properties.

Mechanism of Action

Target of Action

(2-Aminoethyl)naphthalimide, a derivative of 1,8-Naphthalimide, has been widely used as a fluorescent molecule in biological, chemical, and medical fields . The primary targets of this compound are DNA molecules . It has a binding capability to DNA and exhibits anticancer activities along with high stability under physiological conditions .

Mode of Action

The mode of action of this compound involves both covalent adduct formation via the hydrolyzed Ru–Cl bond and non-covalent intercalation binding through planar naphthalimide moieties . The compound shows enhanced photo-cytotoxicity under low-power blue LED light irradiation mediated by singlet oxygen (^1O_2), thereby acting as potential photodynamic therapy (PDT) agents .

Biochemical Pathways

The biochemical pathways affected by this compound involve the generation of semi-stable radical anion species via photo-induced electron transfer from carboxylate to the naphthalimide derivative . This generation of naphthalimide-based radical anion species contributes to the development of sophisticated detection systems specific for carboxylate .

Pharmacokinetics

It’s known that the compound shows high solubility in polar solvents . This property can significantly impact the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action involve damaging the nuclear DNA for PDT effects . Fluorescence microscopy studies reveal that luminescent complexes preferentially localize in both the lysosomes and nucleus . Due to enhanced lipophilicity of the compound, it shows higher internalization into cells .

Action Environment

The action of this compound is influenced by environmental factors such as pH and solvent type . The compound shows high stability and various fluorescence properties under different conditions . These unique features, long emission wavelength, high solubility, and high stability in different pH media, allow this compound to be used as an excellent labeling reagent in the biological system .

Biochemical Analysis

Biochemical Properties

(2-Aminoethyl)naphthalimide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely based on photo-induced electron transfer from a carboxy group . This leads to the generation of semi-stable radical anion species .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. The compound’s unique photophysical properties allow it to generate semi-stable radical anion species by photo-induced electron transfer , which can influence various cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The generation of the naphthalimide-based radical anion is verified by 1H NMR and cyclic voltammetry analyses . This mechanism of action allows this compound to exert its effects at the molecular level.

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. The compound’s stability and various fluorescence properties under different conditions make it a valuable tool in biochemical analysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoethyl)naphthalimide typically involves the reaction of 1,8-naphthalic anhydride with ethylenediamine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(2-Aminoethyl)naphthalimide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include various substituted naphthalimides, which can have different functional groups attached to the naphthalene ring, leading to a wide range of derivatives with unique properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2-Aminoethyl)naphthalimide include other derivatives of 1,8-naphthalimide, such as:

Uniqueness

What sets this compound apart from these similar compounds is its specific aminoethyl group, which provides unique reactivity and binding properties. This makes it particularly useful in applications requiring strong fluorescence and specific interactions with biomolecules .

Properties

IUPAC Name

2-(2-aminoethyl)benzo[de]isoquinoline-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2/c15-7-8-16-13(17)10-5-1-3-9-4-2-6-11(12(9)10)14(16)18/h1-6H,7-8,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEWZPYPLFLUCCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162265-51-2
Record name 1H-Benz(de)isoquinoline-1,3(2H)-dione, 2-(2-aminoethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162265512
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Aminoethyl)naphthalimide
Reactant of Route 2
Reactant of Route 2
(2-Aminoethyl)naphthalimide
Reactant of Route 3
Reactant of Route 3
(2-Aminoethyl)naphthalimide
Reactant of Route 4
Reactant of Route 4
(2-Aminoethyl)naphthalimide
Reactant of Route 5
Reactant of Route 5
(2-Aminoethyl)naphthalimide
Reactant of Route 6
(2-Aminoethyl)naphthalimide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.